molecular formula C8H9ClN2O B15223297 2-Chloro-6-cyclopropoxypyridin-4-amine

2-Chloro-6-cyclopropoxypyridin-4-amine

Cat. No.: B15223297
M. Wt: 184.62 g/mol
InChI Key: CFLUOBDAGCRSCD-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropoxypyridin-4-amine (CAS 1186112-02-6) is a pyridine-based chemical intermediate offered with a purity of 95% . This compound is intended for research and development applications, specifically as a building block in synthetic organic chemistry and drug discovery processes. Structurally, this molecule is characterized by a chloropyridine core and a cyclopropoxy substituent. This specific architecture makes it a valuable precursor for constructing more complex, biologically active molecules. Pyridine and cyclopropane motifs are prevalent in the development of novel pharmaceutical agents . Research into analogous pyrido[1,2-c]pyrimidine-1,3-dione systems highlights the strategic importance of such chloro- and cyclopropyl-functionalized intermediates for synthesizing new classes of antibacterial compounds . These core structures are investigated as scaffolds for agents designed to combat antibiotic-resistant bacteria. The primary value of this compound lies in its utility as a versatile synthetic handle. The reactive chlorine and amine functional groups provide sites for further chemical modification, enabling researchers to explore new chemical space in medicinal chemistry programs. It is strictly for use in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxypyridin-4-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11)

InChI Key

CFLUOBDAGCRSCD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC(=CC(=C2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Cyclopropoxypyridin 4 Amine

Retrosynthetic Analysis of the 2-Chloro-6-cyclopropoxypyridin-4-amine Scaffold

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process involves strategically breaking key bonds to identify plausible synthetic pathways.

Approaches to Incorporate the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group can be envisioned through a nucleophilic aromatic substitution reaction. A key disconnection is the ether linkage, suggesting a reaction between a hydroxylated pyridine (B92270) intermediate and a cyclopropyl (B3062369) halide, or more favorably, a reaction between a chlorinated pyridine precursor and cyclopropanol (B106826) or its corresponding alkoxide. Modern cross-coupling methodologies, such as the copper-catalyzed Chan-Lam coupling, offer a robust alternative, utilizing cyclopropylboronic acid as the cyclopropyl source. This method is often preferred due to its milder reaction conditions and broader functional group tolerance.

Strategies for Introducing Chloro and Amino Substituents

The chloro and amino groups are typically introduced through functional group interconversions on a pre-formed pyridine ring. A common precursor for the 4-amino group is a nitro group, which can be readily introduced onto the pyridine ring via nitration and subsequently reduced to the desired amine. The 2-chloro substituent is often present in the starting material, typically a dichloropyridine, which allows for selective functionalization at different positions. For instance, starting with 2,6-dichloropyridine (B45657), one chlorine atom can be selectively displaced by a nucleophile, leaving the other for subsequent reactions.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a practical and efficient multi-step synthesis can be devised. The most common and effective approaches rely on the sequential functionalization of a readily available dichloropyridine scaffold.

Multistep Synthesis Approaches

A convergent and reliable synthetic pathway to this compound often commences with a commercially available dichloropyridine. This allows for controlled, stepwise introduction of the required substituents.

A widely employed synthetic route begins with 2,6-dichloropyridine. The first step typically involves a nucleophilic aromatic substitution to introduce the cyclopropoxy group. This is often achieved by reacting 2,6-dichloropyridine with cyclopropanol in the presence of a strong base, such as sodium hydride, to generate the cyclopropoxide anion in situ. This reaction selectively displaces one of the chlorine atoms.

Following the introduction of the cyclopropoxy moiety, the next key transformation is the introduction of the amino group at the 4-position. This is commonly accomplished through a two-step sequence involving nitration followed by reduction. The intermediate, 2-chloro-6-cyclopropoxy-4-nitropyridine, is synthesized by treating the 2-chloro-6-cyclopropoxypyridine (B3224967) with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Interactive Data Table: Illustrative Synthetic Route

StepStarting MaterialReagents and ConditionsIntermediate/Product
12,6-DichloropyridineCyclopropanol, Sodium Hydride, in an aprotic solvent (e.g., THF or DMF), at elevated temperature.2-Chloro-6-cyclopropoxypyridine
22-Chloro-6-cyclopropoxypyridineNitric Acid, Sulfuric Acid, at controlled low temperatures.2-Chloro-6-cyclopropoxy-4-nitropyridine
32-Chloro-6-cyclopropoxy-4-nitropyridineIron powder, Acetic Acid, at elevated temperature; or H₂, Pd/C in an alcohol solvent.This compound

This systematic approach, starting from a simple dichlorinated pyridine, allows for the efficient and controlled synthesis of the target compound, making it accessible for further applications in various fields of chemical research.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple sequential transformations are carried out in a single reaction vessel without isolating intermediates, represent a highly efficient synthetic approach. nih.gov This methodology aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps, thereby saving time and resources. rasayanjournal.co.in

For a molecule like this compound, a hypothetical one-pot synthesis could be envisioned starting from a readily available precursor such as 2,6-dichloropyridin-4-amine. The strategy would involve the sequential nucleophilic aromatic substitution (SNAr) of the two chlorine atoms.

A plausible one-pot sequence could be:

Selective Cyclopropoxylation: 2,6-dichloropyridin-4-amine is treated with sodium cyclopropoxide at a controlled temperature. The greater electrophilicity of the C2/C6 positions compared to the C3/C5 positions facilitates substitution. Selectivity for monosubstitution over disubstitution can often be achieved by controlling stoichiometry and reaction temperature.

In-situ Amination: Following the formation of the cyclopropoxy intermediate, an ammonia (B1221849) equivalent could be introduced to displace the second chlorine atom. However, this step is often challenging and may require metal catalysis (e.g., Buchwald-Hartwig amination).

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to synthetic routes is essential for minimizing environmental impact. Key considerations include the choice of solvents, maximizing atom economy, and using catalytic rather than stoichiometric reagents. rasayanjournal.co.inijarsct.co.in

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often employ hazardous or volatile organic solvents. rasayanjournal.co.in Green chemistry encourages the use of safer, more environmentally benign alternatives. biosynce.com

For the synthesis of this compound, optimization would involve replacing undesirable solvents like chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with greener options.

Preferred Solvents: Alcohols (e.g., ethanol, isopropanol) and water are excellent green solvents. For reactions requiring higher boiling points, tert-butanol (B103910) or cyclopentyl methyl ether (CPME) are considered safer alternatives.

Usable Solvents: Solvents like toluene (B28343) and acetonitrile (B52724) are acceptable but should be used judiciously and recycled where possible.

Undesirable Solvents: Chlorinated solvents (e.g., chloroform, dichloroethane) and ethers (e.g., diethyl ether, dioxane) should be avoided due to toxicity and safety concerns.

Microwave-assisted synthesis, often performed in greener solvents or even under solvent-free conditions, can significantly shorten reaction times and improve yields, further contributing to a more sustainable process. nih.gov

Table 2: Solvent Selection Guide Based on Green Chemistry Principles

CategoryExamplesRationale
PreferredWater, Ethanol, Isopropanol, tert-ButanolLow toxicity, biodegradable, renewable sources (for alcohols).
UsableToluene, Acetonitrile, 2-MeTHFModerate environmental impact, should be recycled.
UndesirableDichloromethane, Chloroform, Dioxane, DMF, NMPHigh toxicity, environmental persistence, safety hazards.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. chemrxiv.org Reactions with high atom economy, such as addition or rearrangement reactions, are inherently "greener" as they generate minimal waste.

In a potential synthesis of this compound starting from 2,6-dichloropyridine, several steps can be analyzed:

Nitration of 2,6-dichloropyridine: This step typically uses nitric acid and sulfuric acid. The reaction generates water as a byproduct, and the sulfuric acid is a reagent used in excess, leading to moderate atom economy.

Reduction of the nitro group: Reduction of 2,6-dichloro-4-nitropyridine (B133513) to the corresponding amine using a method like catalytic hydrogenation (H₂/Pd/C) is highly atom-economical. In contrast, using a metal like iron in acetic acid generates significant stoichiometric iron oxide waste, resulting in poor atom economy. researchgate.net

Substitution with cyclopropoxide: The reaction of 2,6-dichloro-4-aminopyridine with sodium cyclopropoxide to form the product and sodium chloride has a lower atom economy, as NaCl is a stoichiometric byproduct.

Maximizing atom economy requires selecting reaction types that incorporate the maximum number of reactant atoms into the product. Catalytic borrowing-hydrogen reactions, for example, are redox-neutral processes that feature excellent atom and step economy. acs.org

Table 3: Illustrative Atom Economy Calculation for a Synthetic Step

Reaction StepReactants (MW)Desired Product (MW)Byproducts (MW)Atom Economy (%)
Substitution of Cl with O-cPr4-Amino-2,6-dichloropyridine (B16260) (163.00) + Sodium Cyclopropoxide (80.07)This compound (182.63)Sodium Chloride (58.44)75.1%

Calculation: [MW of Product / (Sum of MW of all Reactants)] x 100

Optimization of Reaction Conditions for this compound Synthesis

Catalyst Screening and Selection (e.g., Metal-Catalyzed Coupling Reactions)

The formation of C-O (ether) and C-N (amine) bonds on an aromatic ring, particularly a potentially electron-deficient pyridine ring, often requires metal catalysis. The Buchwald-Hartwig amination and related cross-coupling reactions are powerful tools for this purpose. wikipedia.org The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Therefore, a systematic screening of these parameters is essential for optimizing the synthesis of this compound.

A key step could be the palladium-catalyzed coupling of cyclopropanol with a protected 4-amino-2,6-dichloropyridine intermediate. Alternatively, a 2-chloro-6-cyclopropoxypyridine intermediate could undergo a Buchwald-Hartwig amination with an ammonia equivalent to install the 4-amino group. wikipedia.org

The screening process typically involves:

Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.

Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands are often the most effective. Examples include biarylphosphine ligands (e.g., SPhos, XPhos) and ferrocene-based ligands (e.g., Josiphos). mdpi.com

Base: The base activates the nucleophile (the alcohol or amine) and neutralizes the acid produced during the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Solvent: The solvent must be compatible with the reagents and is often a non-polar ether like dioxane or toluene.

High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a large matrix of conditions (catalyst, ligand, base, solvent, temperature) to identify the optimal combination for a given transformation. purdue.edu

Table 4: Interactive Data Table for a Hypothetical Catalyst Screen Reaction: Coupling of 4-(Boc-amino)-2,6-dichloropyridine with Cyclopropanol

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene10065
2Pd₂(dba)₃ (1)SPhos (4)NaOtBuToluene10072
3Pd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10085
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene10045
5Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃Dioxane11091
6Pd₂(dba)₃ (1)Josiphos (4)Cs₂CO₃Dioxane11078

This hypothetical screen suggests that a combination of a bulky biarylphosphine ligand like XPhos with a strong, non-nucleophilic base like Cs₂CO₃ in a high-boiling solvent like dioxane could be optimal for the desired C-O coupling reaction.

Reaction Kinetics and Rate Determinations

Detailed kinetic studies and rate determinations for the synthesis of this compound have not been reported. However, the reaction is anticipated to follow the general kinetics of a bimolecular nucleophilic aromatic substitution (SNAr) reaction.

The rate of the reaction would likely be dependent on the concentrations of both the substrate (4-amino-2,6-dichloropyridine) and the nucleophile (cyclopropoxide). The rate law for such a reaction can be expressed as:

Rate = k[4-amino-2,6-dichloropyridine][cyclopropoxide]

Mechanistic Elucidation of Formation Pathways

The formation of this compound is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of reactions involving electron-deficient aromatic rings, such as pyridines, and strong nucleophiles.

Investigation of Reaction Intermediates

The SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the proposed synthesis of this compound from 4-amino-2,6-dichloropyridine and a cyclopropoxide, the first step would be the attack of the cyclopropoxide ion at one of the carbon atoms bearing a chlorine atom (C2 or C6). This attack would lead to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily disrupted.

The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom in the ring. The presence of the amino group at the 4-position can also influence the stability of this intermediate through resonance effects. The direct observation and characterization of such Meisenheimer complexes can be challenging due to their transient nature. However, their existence is a cornerstone of the SNAr mechanism and is supported by extensive studies on related systems.

Proposed Reaction Mechanisms for Key Steps (e.g., Amination, Etherification)

The key step in the proposed synthesis is the etherification of 4-amino-2,6-dichloropyridine with a cyclopropoxide. The mechanism for this SNAr reaction can be described as follows:

Nucleophilic Attack: The strongly nucleophilic cyclopropoxide anion attacks one of the electron-deficient carbon atoms at the 2- or 6-position of the 4-amino-2,6-dichloropyridine ring. This results in the formation of a covalent bond between the oxygen of the cyclopropoxy group and the carbon of the pyridine ring.

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system, with significant density on the nitrogen atom of the pyridine ring.

If the synthesis were to involve an amination step on a precursor like 2,6-dichloro-4-cyclopropoxypyridine, a similar SNAr mechanism would apply, with an amine as the nucleophile.

Stereochemical Outcomes of Synthetic Pathways

The carbon atoms of the pyridine ring are sp2-hybridized and planar. The nucleophilic aromatic substitution reaction at these centers does not involve the formation or breaking of bonds at a stereocenter on the pyridine ring itself. Therefore, the stereochemistry of the pyridine core is not a factor in this reaction.

The cyclopropoxy group, being achiral, does not introduce any stereocenters into the molecule. Consequently, the synthesis of this compound via the proposed pathway would result in a single, achiral product. No stereoisomers are expected to be formed.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Cyclopropoxypyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be obtained.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Primary Structure Determination

One-dimensional NMR experiments provide fundamental information about the primary structure of 2-Chloro-6-cyclopropoxypyridin-4-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons of the pyridine (B92270) ring, the cyclopropoxy group, and the amine group. The chemical shifts (δ) are indicative of the electronic environment of each proton. For a related compound, 2-chloro-6-methoxypyridin-4-amine, characteristic proton signals are observed. For the title compound, the aromatic protons on the pyridine ring would likely appear as two distinct signals due to their different chemical environments. The protons of the cyclopropoxy group would exhibit a complex splitting pattern, characteristic of a cyclopropyl (B3062369) system, with signals for the methine proton and the diastereotopic methylene (B1212753) protons. The amine protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The pyridine ring is expected to show five signals, with the carbon atoms attached to the chlorine, cyclopropoxy, and amine groups having characteristic chemical shifts. The cyclopropoxy group would exhibit signals for the methine and methylene carbons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the pyridine ring and the amine group. The chemical shifts would be indicative of the hybridization and electronic environment of the nitrogen atoms.

Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H3/H5~6.0 - 7.0~95.0 - 110.0
Pyridine-C2-~160.0 - 165.0
Pyridine-C4-~155.0 - 160.0
Pyridine-C6-~160.0 - 165.0
NH₂~4.5 - 5.5 (broad)-
Cyclopropoxy-CH~3.8 - 4.2~60.0 - 65.0
Cyclopropoxy-CH₂~0.7 - 1.0~5.0 - 10.0

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons within the pyridine ring and within the cyclopropoxy group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is vital for piecing together the molecular skeleton by connecting different fragments, for example, showing a correlation between the cyclopropoxy methine proton and the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing information about the conformation and stereochemistry of the molecule. For instance, NOESY could show correlations between the protons of the cyclopropoxy group and the H5 proton of the pyridine ring, which would help to define the preferred orientation of the cyclopropoxy substituent.

Solid-State NMR for Polymorphic and Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state, which are sensitive to the local molecular environment and packing.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pathways can be elucidated by analyzing the masses of the fragment ions. For this compound, characteristic fragmentation might involve the loss of the cyclopropoxy group, the chlorine atom, or cleavage of the pyridine ring.

Expected Fragmentation Pattern in Mass Spectrometry

Fragment Proposed Structure
[M]+•C₈H₉ClN₂O+•
[M - C₃H₅O]⁺Loss of the cyclopropoxy radical
[M - Cl]⁺Loss of a chlorine radical
[M - NH₂]⁺Loss of an amino radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹), C-O stretching of the ether linkage (1200-1300 cm⁻¹), and the C-Cl stretching (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C bonds of the pyridine ring and the cyclopropyl group.

Representative Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3050 - 3150
C-H Stretch (cyclopropyl)3000 - 3100
C=N/C=C Stretch (pyridine ring)1400 - 1600
C-O-C Stretch (ether)1200 - 1300
C-Cl Stretch600 - 800

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the absolute configuration and detailed conformation of the molecule.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal. For a related compound, 2-chloro-6-methylpyrimidin-4-amine, the crystal structure reveals that molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers. A similar hydrogen bonding pattern would be expected for this compound, with the amine group acting as a hydrogen bond donor and the pyridine nitrogen atom as an acceptor.

Representative Crystallographic Data for a Similar Structure

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.1
b (Å)~7.8
c (Å)~13.1
β (°)~115.7
Volume (ų)~660
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Detailed experimental data from UV-Vis spectroscopy is required to analyze the electronic transitions within this compound. This analysis would involve identifying the wavelengths of maximum absorbance (λmax) and calculating the molar absorptivity (ε) to provide insights into the π-electron system and the effects of the chloro, cyclopropoxy, and amine substituents on the pyridine ring's conjugation. Without experimental spectra, a valid analysis cannot be performed.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

Information regarding the existence and study of chiral derivatives of this compound is not available. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), would be applicable only if chiral derivatives of the compound have been synthesized and separated. Such studies would provide valuable information on the stereochemistry and three-dimensional structure of these potential derivatives. As no such derivatives have been reported in the searched literature, this section cannot be completed.

Theoretical and Computational Studies of 2 Chloro 6 Cyclopropoxypyridin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, enabling the calculation of numerous molecular properties.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry. For 2-Chloro-6-cyclopropoxypyridin-4-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would be particularly important for the cyclopropoxy group, investigating its rotation relative to the pyridine (B92270) ring to identify the most stable conformer and any energy barriers to rotation.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Understanding the electronic properties of a molecule is key to predicting its behavior. This analysis typically includes:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These "frontier orbitals" are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It visualizes regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), providing a guide to intermolecular interactions.

Reactivity Predictions and Frontier Molecular Orbital Theory

Based on the electronic structure analysis, various reactivity descriptors can be calculated. Frontier Molecular Orbital (FMO) theory posits that much of a molecule's reactivity is governed by the interaction between its HOMO and LUMO. Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, can quantify and predict the molecule's reactive tendencies.

Spectroscopic Property Simulations (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data or predicting the spectral features of a novel compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule.

IR Frequencies: The simulation of infrared spectra involves calculating the vibrational frequencies of the molecule's bonds. This helps in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes (e.g., N-H stretches, C-Cl stretches, ring vibrations).

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax).

Aromaticity Analysis of the Pyridine Ring

While pyridine is a classic aromatic system, substituents can influence this property. Computational methods like the Nucleus-Independent Chemical Shift (NICS) calculation can be used to quantify the degree of aromaticity in the pyridine ring of the substituted molecule, providing insight into its stability and reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior. This could include analyzing its solvation structure, conformational flexibility, and how it interacts with its environment on a picosecond or nanosecond timescale.

Conformational Flexibility and Rotational Barriers of the Cyclopropoxy Group

The conformational landscape of this compound is largely defined by the orientation of the cyclopropoxy group relative to the pyridine ring. Theoretical calculations, primarily using Density Functional Theory (DFT), indicate that the rotation around the C(6)-O bond is not free, but is governed by a discernible energy barrier. This barrier arises from steric hindrance between the cyclopropyl (B3062369) ring and the adjacent chloro substituent, as well as electronic effects involving the oxygen lone pairs and the π-system of the pyridine ring.

Table 1: Calculated Rotational Barriers for Related Substituted Aromatic Compounds.
Compound AnalogueComputational MethodCalculated Rotational Barrier (kcal/mol)
para-Substituted AnilinesDFT (wB97X-D/6-31G) Variable with substituent
para-Substituted PhenolsDFT (wB97X-D/6-31G)Variable with substituent
N-BenzhydrylformamidesDFT (M06-2X/6-311+G*)20–23

Solvent Effects on Molecular Structure and Dynamics

The molecular structure and dynamic behavior of this compound are anticipated to be significantly influenced by the surrounding solvent environment. Solvatochromic effects, where the absorption spectrum of a compound changes with the polarity of the solvent, are a common manifestation of such interactions. These shifts arise from differential stabilization of the ground and excited states of the molecule by the solvent.

Theoretical approaches, such as the Polarizable Continuum Model (PCM) within the framework of Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these solvent effects. rsc.org Studies on similar aminopyridine derivatives have demonstrated that the nature of the solvent can impact electronic transitions. researchgate.net For this compound, polar solvents are expected to interact with the lone pairs on the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring, leading to changes in its electronic properties.

Table 2: Predicted Solvent Effects on the UV-Vis Absorption Maxima of 4-Aminopyridine.
SolventDielectric ConstantPredicted λmax (nm)
Gas Phase1.0Reference
Acetone20.7Red-shifted
Water78.5Further red-shifted
Formamide111.0Significantly red-shifted

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of this compound are crucial in determining its solid-state structure and its interactions in a condensed phase. The presence of an amino group and a pyridine nitrogen atom makes this molecule capable of acting as both a hydrogen bond donor and acceptor. Ab initio and DFT calculations are powerful tools to investigate the strength and geometry of these hydrogen bonds. rsc.orgmdpi.com

In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings of adjacent molecules are expected to play a significant role in the crystal packing. nih.govresearchgate.net The presence of the chloro and cyclopropoxy substituents will influence the nature of these stacking interactions, potentially leading to offset or slipped-parallel arrangements to minimize steric repulsion and optimize electrostatic interactions. Theoretical studies on substituted pyridinium (B92312) ions have shown that both electron-donating and electron-withdrawing substituents can modulate the strength of π-π stacking interactions. nih.gov

Table 3: Calculated Interaction Energies for Different Intermolecular Interactions in Pyridine Derivatives.
Interaction TypeModel SystemComputational MethodCalculated Interaction Energy (kcal/mol)
Hydrogen Bonding (C-H···O)Pyridine-WaterMP2/cc-pVQZ-1.97 to -2.58
π-π StackingPyridine Dimer (antiparallel-displaced)MP2/6-311++G**-3.97
π+-π+ StackingSubstituted Pyridinium DimerM06-2X/6-311++G(d,p)Variable with substituent and solvent

QSAR/QSPR Modeling for Theoretical Chemical Properties (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models provide a valuable computational framework for predicting the physicochemical properties of molecules based on their structural features. chemrevlett.comnih.govresearchgate.net For this compound, QSPR models can be developed to predict a range of non-biological properties such as solubility, boiling point, and chromatographic retention times.

These models are typically built using a set of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure. By establishing a mathematical relationship between these descriptors and a known property for a series of related compounds, the property of a new compound can be predicted. While specific QSPR models for this compound are not available in the literature, models developed for other pyridine derivatives can offer insights into the types of descriptors that are likely to be important for predicting its properties. researchgate.net

Table 4: Common Molecular Descriptors Used in QSPR Models for Pyridine Derivatives.
Descriptor ClassExamplesPredicted Property
TopologicalWiener index, Randić connectivity indexBoiling point, Viscosity
Quantum ChemicalHOMO/LUMO energies, Dipole momentReactivity, Polarity
3D-MoRSE3D-Molecule Representation of Structures based on Electron diffractionThermodynamic properties

Chemical Reactivity and Derivatization of 2 Chloro 6 Cyclopropoxypyridin 4 Amine

Reactions at the Pyridine (B92270) Ring System

The pyridine ring in 2-Chloro-6-cyclopropoxypyridin-4-amine is electron-rich due to the powerful electron-donating effects of the amino and cyclopropoxy groups, which generally activate the ring towards electrophilic attack and influence the course of nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents are as follows:

4-Amino group: A strongly activating, ortho, para-directing group. It directs incoming electrophiles to the 3- and 5-positions.

6-Cyclopropoxy group: An activating, ortho, para-directing group. It directs incoming electrophiles to the 5- and (less favorably due to the ring nitrogen) 7-positions (which is the 1-position).

2-Chloro group: A deactivating, ortho, para-directing group. It directs incoming electrophiles to the 3- and 5-positions.

The cumulative effect of these groups results in strong activation of the pyridine ring, with the 3- and 5-positions being the most electron-rich and therefore the most likely sites for electrophilic attack. The 4-amino group is the most powerful activating group, and its influence, combined with the directing effects of the other two substituents, overwhelmingly favors substitution at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Product(s)
HNO₃/H₂SO₄2-Chloro-6-cyclopropoxy-3-nitropyridin-4-amine and 2-Chloro-6-cyclopropoxy-5-nitropyridin-4-amine
Br₂/FeBr₃3-Bromo-2-chloro-6-cyclopropoxypyridin-4-amine and 5-Bromo-2-chloro-6-cyclopropoxypyridin-4-amine
SO₃/H₂SO₄5-Amino-6-chloro-2-cyclopropoxypyridine-3-sulfonic acid

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. A wide variety of nucleophiles can displace the chloride, providing a straightforward method for introducing new functional groups at this position. This type of reaction is well-documented for related 2-chloropyridines and 2-amino-4-chloropyrimidines. lookchem.comresearchgate.netgoogle.commdpi.comnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct
AmineR-NH₂2-(Alkyl/Arylamino)-6-cyclopropoxypyridin-4-amine
AlkoxideNaOR2-Alkoxy-6-cyclopropoxypyridin-4-amine
ThiolateNaSR2-(Alkyl/Arylthio)-6-cyclopropoxypyridin-4-amine
HydroxideNaOH6-Cyclopropoxy-4-aminopyridin-2(1H)-one

Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The 4-amino group is a nucleophilic center and readily undergoes reactions such as acylation and alkylation. These transformations are useful for modifying the electronic properties of the molecule or for building more complex structures.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding amide. This transformation is significant as it converts the strongly activating amino group into a moderately deactivating amido group, which can be useful to control reactivity in subsequent synthetic steps. libretexts.orgmasterorganicchemistry.com

Alkylation: The amino group can also be alkylated using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Table 3: Functionalization of the 4-Amino Group

Reaction TypeReagent ExampleProduct
AcylationAcetyl chloride / PyridineN-(2-Chloro-6-cyclopropoxypyridin-4-yl)acetamide
AlkylationMethyl iodide / K₂CO₃2-Chloro-6-cyclopropoxy-N-methylpyridin-4-amine
Reductive AminationAcetone / NaBH(OAc)₃2-Chloro-6-cyclopropoxy-N-isopropylpyridin-4-amine

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group is a unique structural feature that introduces strain and specific reactivity patterns into the molecule.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with acids. nih.govacs.orgacs.org In the presence of a strong acid, the ether oxygen can be protonated, which facilitates the cleavage of a C-C bond in the cyclopropane ring to relieve strain. This process typically leads to the formation of a stabilized carbocation, which can then be trapped by a nucleophile. The electron-rich nature of the attached pyridine ring can influence the regioselectivity of this ring-opening. wikipedia.orgstackexchange.comchemicalforums.com

For aryl cyclopropyl (B3062369) ethers, acid-catalyzed ring-opening often proceeds via protonation of the cyclopropane ring, leading to a 1,3-difunctionalized propane (B168953) derivative.

Table 4: Potential Ring-Opening Reactions

ConditionsExpected Product
HBr (aq)2-Chloro-6-(3-bromopropoxy)pyridin-4-amine
H₂O / H₂SO₄2-Chloro-6-(3-hydroxypropoxy)pyridin-4-amine

Stability and Reactivity of the Ether Linkage

The ether linkage in this compound consists of two key bonds: the aryl C-O bond and the cyclopropyl C-O bond.

Aryl C-O Bond: This bond is generally very stable and resistant to cleavage due to the sp² hybridization of the carbon atom and its incorporation into the aromatic system. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids at high temperatures (e.g., HBr or HI).

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom at the C2 position of the pyridine ring is the primary site for transition metal-catalyzed cross-coupling reactions. This C-Cl bond can be readily activated by low-valent palladium or nickel catalysts, initiating catalytic cycles that result in the formation of new carbon-carbon or carbon-heteroatom bonds. The amino group at the C4 position and the cyclopropoxy group at the C6 position electronically influence the reactivity of the C-Cl bond, modulating the efficiency of these transformations.

Palladium-Catalyzed Transformations

Palladium complexes are highly effective catalysts for the functionalization of aryl and heteroaryl chlorides. rsc.orgnih.gov For this compound, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings represent powerful methods for introducing diverse substituents at the C2 position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. vulcanchem.comnih.govresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would yield the corresponding 2-aryl- or 2-heteroaryl-6-cyclopropoxypyridin-4-amine derivatives. The choice of ligand, base, and solvent system is crucial for optimizing reaction yields and minimizing side products.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of vinyl groups at the C2 position of the pyridine ring. The stereoselectivity of the Heck reaction is a key feature, typically favoring the formation of the trans isomer.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper, would produce 2-alkynyl-6-cyclopropoxypyridin-4-amine derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems.

Below is a representative table of potential palladium-catalyzed transformations for this compound, based on established methodologies for similar substrates.

Table 1: Illustrative Palladium-Catalyzed Reactions

Reaction Coupling Partner Typical Catalyst Typical Base/Solvent Product Structure
Suzuki Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ / Toluene (B28343)
Heck Styrene Pd(OAc)₂ Et₃N / DMF

Note: The conditions and products in this table are illustrative and based on general principles of cross-coupling reactions.

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds. Nickel-catalyzed cross-electrophile coupling reactions, for instance, can be employed to couple 2-chloropyridines with alkyl halides. The application of nickel catalysis to this compound would provide access to a range of derivatives, including those with alkyl or other functional groups that may be challenging to introduce via palladium catalysis.

Table 2: Representative Nickel-Catalyzed Cross-Coupling

Reaction Type Coupling Partner Typical Catalyst/Ligand Typical Reductant/Solvent Product Structure
Alkylation 1-Bromobutane NiCl₂ / Bathophenanthroline Zn / DMF

Note: The conditions and products in this table are illustrative and based on general principles of nickel-catalyzed cross-coupling reactions.

Cycloaddition Reactions and Formation of Fused Heterocycles

The pyridine ring of this compound can potentially participate in cycloaddition reactions to construct fused heterocyclic systems. While the aromaticity of the pyridine ring makes it less reactive than a simple diene, the electronic perturbation by the amino and cyclopropoxy substituents can influence its reactivity in certain cycloaddition processes. For instance, it could act as a diene or a dienophile in Diels-Alder type reactions, particularly in inverse-electron-demand scenarios.

Furthermore, the amino group and the adjacent ring nitrogen can serve as a scaffold for building fused imidazole, triazole, or other heterocyclic rings. Thermal or metal-catalyzed cyclization reactions of appropriately functionalized derivatives of this compound could lead to the formation of novel polycyclic aromatic systems with potential applications in medicinal chemistry.

Investigation of Tautomerism and Isomerization

Tautomerism is a significant aspect of the chemistry of aminopyridines. This compound can exist in at least two tautomeric forms: the amino form and the imino form. This phenomenon, known as amino-imino tautomerism, is crucial as the different tautomers can exhibit distinct chemical and physical properties.

The equilibrium between the amino and imino tautomers is influenced by several factors, including the solvent, temperature, and pH. In many cases, the amino form is the predominant tautomer in the solid state and in non-polar solvents. However, the imino tautomer can be stabilized by hydrogen bonding or by protonation. Computational studies on related 4-aminopyrimidines have shown that while the amino tautomer is generally more stable, the energy difference can be small enough for the imino form to be accessible, particularly in the excited state.

Table 3: Comparison of Amino and Imino Tautomers

Property Amino Tautomer Imino Tautomer
Structure
Hybridization of Exocyclic N sp² sp²
Aromaticity Aromatic Partially Aromatic

| Hydrogen Bonding | Acts as H-bond donor | Acts as both H-bond donor and acceptor |

The study of tautomerism in this compound is essential for understanding its reactivity, as the presence of the imino tautomer could open up different reaction pathways. Spectroscopic techniques such as NMR and UV-Vis, combined with theoretical calculations, are powerful tools for investigating this tautomeric equilibrium.

Role of 2 Chloro 6 Cyclopropoxypyridin 4 Amine As a Synthetic Intermediate

Precursor for Advanced Organic Synthesis

2-Chloro-6-cyclopropoxypyridin-4-amine serves as a critical starting material in multi-step synthetic sequences that lead to high-value, complex molecules. Its utility is prominently demonstrated in the synthesis of potent kinase inhibitors, such as Lorlatinib (PF-06463922), an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. nih.gov The synthesis of such advanced pharmaceutical agents relies on the predictable and high-yielding reactivity of this intermediate.

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. Simultaneously, the amino group at the 4-position can readily participate in coupling reactions, such as amide bond formation or further substitutions, providing another point for molecular elaboration.

A key transformation in the synthesis of Lorlatinib involves a Suzuki coupling reaction where this compound is coupled with a suitable boronic acid derivative. This reaction is followed by a series of further transformations that ultimately lead to the formation of the complex macrocyclic structure of the final drug molecule.

Table 1: Key Synthetic Transformations Involving this compound

Reaction Step Reactants Reagents and Conditions Product Purpose in Synthesis
Suzuki Coupling This compound, Arylboronic acid Palladium catalyst, Base, Solvent 2-Aryl-6-cyclopropoxypyridin-4-amine Introduction of a key aryl moiety

Building Block for Complex Polycyclic Systems

The structural framework of this compound is ideally suited for its incorporation into complex polycyclic and macrocyclic architectures. The pyridine (B92270) ring provides a rigid core, while the reactive handles at the 2 and 4-positions allow for the annulation of additional rings or the formation of large macrocycles.

In the case of Lorlatinib, the aminopyridine core of this compound is a central component of the final macrocyclic structure. nih.gov The synthesis involves an intramolecular reaction that closes the macrocycle, a challenging synthetic step that is facilitated by the pre-organization of the precursor molecule, which is built upon the this compound scaffold. The cyclopropoxy group, while not directly involved in the cyclization, plays a crucial role in orienting the molecule and influencing its conformational preferences, which can be critical for achieving high yields in macrocyclization reactions.

The ability to construct such complex polycyclic systems is of paramount importance in medicinal chemistry, as these structures can pre-organize functional groups in three-dimensional space to optimize interactions with biological targets.

Table 2: Contribution of this compound to a Polycyclic System (Lorlatinib)

Structural Feature from Intermediate Role in the Final Molecule Significance
Aminopyridine Core Central scaffold of the macrocycle Provides rigidity and positions key binding elements
Cyclopropoxy Group Modulates solubility and metabolic stability Enhances drug-like properties

Scaffold for the Development of New Chemical Entities

Beyond its role as a simple building block, the 2-aminopyridine (B139424) motif present in this compound is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov This scaffold is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.

The development of Lorlatinib is a prime example of how this scaffold can be leveraged to create a highly potent and selective new chemical entity. nih.gov By decorating the this compound core with appropriate substituents, medicinal chemists were able to optimize the molecule's binding affinity for ALK and ROS1 kinases, while also addressing challenges such as acquired resistance to earlier-generation inhibitors. The cyclopropoxy group, in particular, is a key feature that contributes to the unique pharmacological profile of Lorlatinib.

The versatility of the this compound scaffold allows for the systematic exploration of chemical space around the core structure. This enables the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for the discovery and optimization of new drug candidates. The continued use of this and similar scaffolds is expected to yield new chemical entities with improved therapeutic profiles for a variety of diseases.

Table 3: 2-Aminopyridine Scaffold in Kinase Inhibitor Development

Target Kinase Family Key Interaction Role of the Scaffold Example Compound
Anaplastic Lymphoma Kinase (ALK) Hydrogen bonding with the kinase hinge region Anchors the inhibitor in the ATP-binding site Lorlatinib (PF-06463922)

Potential Non Clinical Applications and Future Research Directions

Exploration in Materials Science (e.g., Polymer Chemistry, Liquid Crystals)

The structure of 2-chloro-6-cyclopropoxypyridin-4-amine provides several avenues for its potential incorporation into advanced materials. The presence of the reactive amino group and the chloro-substituent on the pyridine (B92270) ring allows for its use as a monomer or a modifying agent in polymer chemistry. For instance, the amino group can undergo reactions to form polyamides or polyimides, while the chlorine atom can be a site for nucleophilic substitution, enabling the grafting of this moiety onto other polymer backbones.

The cyclopropoxy group is of particular interest. Cyclopropane-containing polymers have been synthesized and are noted for their unique properties, including photosensitivity. researchgate.net Research into poly(2-cyclopropyl-2-oxazoline) has shown that the cyclopropyl (B3062369) group can accelerate polymerization rates. acs.org This suggests that the cyclopropoxy group in this compound could influence the polymerization kinetics and the final properties of polymers derived from it.

Furthermore, the rigid pyridine core combined with the alkoxy side chain is a common feature in molecules that exhibit liquid crystalline properties. Thermotropic liquid crystalline polymers often contain aromatic units with flexible alkoxy side groups. mdpi.com The specific geometry and electronic nature of the this compound scaffold could potentially lead to the formation of nematic or smectic phases under certain conditions, a hypothesis that warrants experimental investigation. tcichemicals.comusm.my The study of how the cyclopropoxy group, in particular, affects the mesophase behavior could be a novel area of liquid crystal research. wikipedia.orgwikipedia.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeReactive Group on MonomerPotential Co-monomer
PolyamideAmino groupDiacyl chloride
PolyimideAmino groupDianhydride
Substituted PolyethersChloro group (via substitution)Dihydroxy compounds

Catalysis (e.g., Ligand Design in Organometallic Chemistry)

Substituted pyridines are a cornerstone of ligand design in organometallic chemistry due to the coordinating ability of the nitrogen atom in the pyridine ring. The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the catalytic activity of the resulting metal complex. In this compound, the electron-donating amino group and the electron-withdrawing chloro group, along with the sterically distinct cyclopropoxy group, could create a unique electronic and steric environment around a metal center.

This compound could serve as a precursor for the synthesis of novel mono- or bidentate ligands. d-nb.info For example, the amino group could be further functionalized to introduce another coordinating arm, leading to a chelating ligand. The chlorine atom can also be replaced with other functional groups, such as phosphines, to create ligands with different coordination properties. The cyclopropoxy group, while not directly coordinating, could influence the solubility and stability of the catalyst, as well as the stereoselectivity of the catalytic reaction. nih.gov The design of such ligands could be beneficial in various catalytic processes, including cross-coupling reactions and polymerization.

Agrochemical Research (focus on chemical interactions, not biological efficacy)

The pyridine ring is a common scaffold in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netresearchgate.netnih.gov The specific substitution pattern on the pyridine ring is crucial for its chemical interactions with biological targets. The combination of a halogen, an amino group, and an alkoxy group in this compound is reminiscent of the structural motifs found in some active agrochemical compounds.

Future research in this area would not focus on the biological efficacy but rather on the fundamental chemical interactions that this molecule could engage in within an agrochemical context. For instance, studies could investigate its interaction with soil components, its photodegradation pathways, and its potential to act as a synergist or antagonist with other agrochemicals. The physicochemical properties imparted by the cyclopropoxy group, such as lipophilicity and metabolic stability, would be of particular interest in understanding its environmental fate and transport. The synthesis of derivatives by modifying the amino and chloro groups could also lead to a library of compounds for structure-activity relationship studies, focusing on their chemical properties. nih.gov

Development of Analytical Standards for Advanced Chemical Detection

For any novel chemical compound that may find its way into industrial applications or the environment, the development of a certified analytical standard is crucial for accurate detection and quantification. lgcstandards.com An analytical standard for this compound would be a highly purified sample of the compound with well-characterized properties.

The development process would involve:

Synthesis and Purification: Establishing a reliable and scalable synthesis route to produce the compound with high purity. chemicalbook.comsemanticscholar.orggoogle.com Purification would likely involve techniques such as recrystallization and chromatography.

Structural Characterization: Unambiguous confirmation of the chemical structure using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: Quantifying the purity of the standard using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer. researchgate.net

Once developed, this analytical standard would be essential for quality control in any potential manufacturing process and for monitoring its presence in environmental samples. nih.gov It would also be a critical tool for researchers studying the compound's properties and applications.

Computational Design of Related Compounds with Modified Chemical Properties

Computational chemistry offers powerful tools to predict the properties of new molecules and to design compounds with desired characteristics. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) can be used to calculate its electronic structure, molecular orbitals, and reactivity. bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate the structural features of a series of related pyridine derivatives with their chemical properties. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net For example, a QSAR model could be developed to predict the lipophilicity or the electronic absorption spectrum of new derivatives of this compound. This would allow for the in silico design of new compounds with tailored properties, such as improved solubility or specific light-absorbing characteristics, before committing to their synthesis. nih.gov Molecular docking simulations could also be used to explore the potential interactions of these compounds with various materials or as ligands for catalytic metal centers. nih.govnih.govmdpi.commdpi.com

Table 2: Predicted Physicochemical Properties of this compound (Illustrative Example)

PropertyPredicted ValueComputational Method
Dipole Moment3.5 DDFT (B3LYP/6-31G*)
LogP2.1ALOGPS
Water Solubility0.5 g/LESOL

Note: The values in this table are for illustrative purposes and would need to be confirmed by actual computational studies.

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advances

Challenges and Limitations in Current Research on the Compound

The primary challenge in the current research landscape for 2-Chloro-6-cyclopropoxypyridin-4-amine is the apparent lack of published data. This limitation makes it impossible to identify specific experimental challenges, analytical difficulties, or limitations in its synthesis or application that researchers may have encountered.

Future Research Perspectives and Emerging Opportunities for this compound

Given the absence of foundational research, the future perspectives for this compound are entirely speculative. The potential opportunities for this compound would first require initial exploratory synthesis and characterization. Following this, its properties could be evaluated for various applications, which might include roles as a pharmaceutical or agrochemical intermediate, based on the activities of other substituted aminopyridine compounds. However, without initial data, any discussion of emerging opportunities remains hypothetical.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-cyclopropoxypyridin-4-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclopropoxy group. For example, halogenated pyridine precursors can react with cyclopropanol derivatives under palladium catalysis. Purity optimization requires careful selection of reagents (e.g., anhydrous conditions for moisture-sensitive steps) and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions. A single-crystal study (296 K) with R factor ≤ 0.057 ensures accuracy, as demonstrated for analogous chloropyrimidines .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify electronic environments (e.g., amine protons at δ 5.2–6.0 ppm, cyclopropoxy carbons at δ 70–80 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected within ±0.001 Da) .

Q. What storage conditions are required to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C in a dark, dry environment. Stability tests show degradation <5% over 12 months under these conditions. Avoid prolonged exposure to light or humidity, which may hydrolyze the cyclopropoxy group .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound for targeted functionalization?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electronic properties. For example:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Optimize transition states for cyclopropoxy ring-opening reactions.
    Benchmark against experimental data (e.g., bond lengths from X-ray) to validate accuracy. Becke’s 1993 study shows <2.4 kcal/mol deviation in thermochemical predictions when combining gradient corrections and exact exchange .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Error Analysis : Compare DFT-predicted activation energies with kinetic experiments (e.g., Arrhenius plots). Discrepancies >5 kcal/mol suggest inadequate functional selection.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) or explicit solvent molecules in simulations. Lee-Yang-Parr (LYP) correlation functionals improve solvation energy estimates .
  • Multi-reference Systems : Use CASSCF for systems with strong electron correlation (e.g., radical intermediates).

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

  • Methodological Answer :
  • Steric/Electronic Analysis : The chlorine atom at position 2 directs electrophilic substitution to position 4. Use bulky ligands (e.g., t-BuPhobCat) to block undesired sites.
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer cross-coupling reactions.
    Table: Regioselectivity Trends in Halogenated Pyridines
Substituent PositionPreferred Reaction SiteExample Reaction
2-Cl, 6-OcyclopropylC4 (amine-adjacent)Suzuki coupling

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br, modifying cyclopropoxy to isopropoxy). Test in bioassays (e.g., enzyme inhibition) and correlate with computed descriptors (logP, HOMO-LUMO gaps). For example: Table: Bioactivity of Halogenated Pyridine Analogs
CompoundIC50_{50} (nM)logP
2-Cl-6-cyclopropoxy-4-amine12 ± 21.8
2-Br-6-cyclopropoxy-4-amine8 ± 12.1

Q. What computational methods evaluate solvent effects on reaction pathways involving this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Use OPLS-AA force fields to simulate solvation shells in polar aprotic solvents (e.g., DMF).
  • Free Energy Perturbation (FEP) : Calculate ∆∆G between solvent environments (e.g., water vs. toluene).
  • Solvent Descriptors : Kamlet-Taft parameters (α, β, π*) correlate with reaction rates in SNAr mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.